molecular formula C23H24O5 B12217841 tert-butyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

tert-butyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12217841
M. Wt: 380.4 g/mol
InChI Key: IDUFIOUOTKSXCD-NDENLUEZSA-N
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Description

tert-Butyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a tert-butyl ester group, a benzofuran ring, and an ethylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps, starting from commercially available precursors. One common approach involves the Vilsmeier formylation of a suitable indole derivative, followed by reduction, protection, and subsequent functional group transformations . The key steps include:

Industrial Production Methods

Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzofuran ring to more oxidized derivatives.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzofuran ring or the ethylbenzylidene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-3,4-dione derivatives, while reduction may produce benzofuran-3-ol derivatives.

Scientific Research Applications

tert-Butyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or gene expression. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate include other benzofuran derivatives and tert-butyl esters, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the benzofuran ring with the ethylbenzylidene moiety and the tert-butyl ester group. These features confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C23H24O5/c1-5-15-6-8-16(9-7-15)12-20-22(25)18-11-10-17(13-19(18)27-20)26-14-21(24)28-23(2,3)4/h6-13H,5,14H2,1-4H3/b20-12-

InChI Key

IDUFIOUOTKSXCD-NDENLUEZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C

Origin of Product

United States

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